molecular formula C9H7ClF4 B1388510 2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene CAS No. 1099597-59-7

2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene

Cat. No. B1388510
M. Wt: 226.6 g/mol
InChI Key: YJJCALRLWYAPDH-UHFFFAOYSA-N
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Description

“2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene” is a chemical compound with the molecular formula C7H3ClF4 . It is also known by other names such as “2-Chlor-1-fluor-4-(trifluormethyl)benzol” in German, “2-Chloro-1-fluoro-4-(trifluoromethyl)benzene” in English, and “2-Chloro-1-fluoro-4-(trifluorométhyl)benzène” in French .


Synthesis Analysis

The synthesis of this compound involves several steps including photolysis, nitration, bromination, alkylation, and reduction . The specific details of the synthesis process are not available in the search results.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with chlorine, fluorine, and methyl groups attached to it . The specific positions of these groups on the benzene ring are determined by the IUPAC nomenclature .


Physical And Chemical Properties Analysis

This compound has a density of 1.19, a boiling point of 154-156°C, and a flash point of 50°C .

Safety And Hazards

This compound is classified as an irritant and flammable substance . It is also classified as Acute Tox. 3 Oral .

Future Directions

This compound can be used to synthesize a variety of pesticide intermediates through photolysis, nitration, bromination, alkylation, and reduction . With the rapid development of the pesticide, pharmaceutical, and dye industries, the demand for organic fluorine intermediates is increasing, and fluorobenzene chemicals are widely used .

properties

IUPAC Name

3-chloro-1-fluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF4/c1-5-2-3-7(11)6(8(5)10)4-9(12,13)14/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJCALRLWYAPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)CC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101194217
Record name 2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene

CAS RN

1099597-59-7
Record name 2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluoro-1-methyl-3-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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